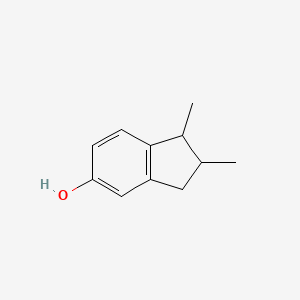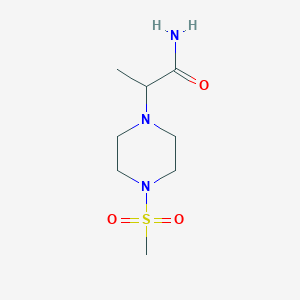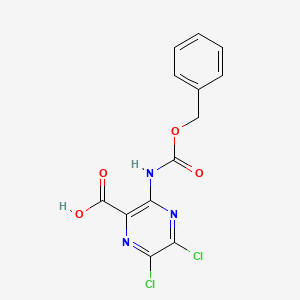
1,2-dimethyl-2,3-dihydro-1H-inden-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1,2-dimethyl-2,3-dihydro-1H-inden-5-ol” is an organic compound with the chemical formula C11H14O . It is one of numerous organic compounds composing American Elements’s comprehensive catalog of life science products . It appears as an oil at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation:CC1CC2=C(C1C)C=CC(=C2)O . This indicates that the molecule consists of two connected cyclic structures with a hydroxyl group attached . Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 162.23 . It is an oil at room temperature .Scientific Research Applications
Tautomerism Studies
- The tautomerism of compounds similar to 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol has been explored, providing insights into their molecular behavior and interactions. For example, research on the tautomerism of 1-phenyl-1,2-dihydro-3H-pyrazol-3-one, which exhibits similar structural characteristics, revealed insights into its existence as molecule pairs in different solvents. These findings contribute to understanding the dynamic chemical properties of such compounds (Arbačiauskienė et al., 2018).
Structural Analysis and Pharmacological Potential
- The crystal structures and pharmacological activities of related compounds, like calcium channel antagonists, have been studied. These studies involve examining the molecular structures and analyzing the degree of ring puckering, which has implications for their pharmacological effectiveness. Such research provides a foundation for understanding how structural variations in compounds like this compound can influence their biological activities (Fossheim et al., 1982).
Hydrogen Bonding Studies
- Investigations into the hydrogen bonding behavior of similar compounds have been conducted. This includes studies on 2,2-dimethylbutynoic acid with a pyridone terminus, which forms intermolecular hydrogen-bonded dimers. Such studies are crucial for understanding the intermolecular interactions of this compound, which can impact its reactivity and stability (Wash et al., 1997).
Biological Activities and Synthetic Applications
- Research into the biological activities of sterols and their synthetic applications has implications for compounds like this compound. Studies on sterols affecting meiosis and their synthetic pathways provide insights into potential biological roles and synthetic applications of structurally similar compounds (Ruan et al., 1998).
Photogeneration and Catalysis Research
- The photogeneration of hydrogen from water and the role of molecular catalysts have been explored in studies involving compounds with similar properties to this compound. Such research contributes to understanding the potential of these compounds in catalytic and photochemical applications (Du et al., 2008).
Safety and Hazards
The safety information for “1,2-dimethyl-2,3-dihydro-1H-inden-5-ol” indicates that it has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wash thoroughly after handling (P264), and wear protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
1,2-dimethyl-2,3-dihydro-1H-inden-5-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-7-5-9-6-10(12)3-4-11(9)8(7)2/h3-4,6-8,12H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWSMLAWUHYFPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C1C)C=CC(=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51086-26-1 |
Source


|
| Record name | 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-[bis(2-methoxyethyl)sulfamoyl]ethyl]benzamide](/img/structure/B2704290.png)
![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2704291.png)


![N-[(4-fluorophenyl)methyl]-3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2704298.png)
![5-Oxa-2-azaspiro[3.4]octane-7-carboxylic acid hydrochloride](/img/structure/B2704299.png)
![Benzyl 2-(4,7,8-trimethyl-1,3-dioxo-6-propan-2-ylpurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2704301.png)
![3-(azepan-1-ylsulfonyl)-N-[3,5-bis(trifluoromethyl)phenyl]benzamide](/img/structure/B2704302.png)

![1-(2,5-dimethoxyphenyl)-4-(1-(2-(2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2704305.png)

